trans-2-Phenylvinylboronic acid
CAS No.: 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2
Cat. No.: VC4950188
Molecular Formula: C8H9BO2
Molecular Weight: 147.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2 |
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Molecular Formula | C8H9BO2 |
Molecular Weight | 147.97 |
IUPAC Name | [(E)-2-phenylethenyl]boronic acid |
Standard InChI | InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ |
Standard InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |
SMILES | B(C=CC1=CC=CC=C1)(O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
trans-2-Phenylvinylboronic acid exhibits a planar geometry due to the conjugation between the vinyl group and the phenyl ring. The boronic acid moiety () adopts a trigonal planar configuration, facilitating interactions with nucleophiles. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 147.97 g/mol | |
IUPAC Name | [(E)-2-phenylethenyl]boronic acid | |
Storage Conditions | Room temperature |
The compound’s stability under ambient conditions (room temperature storage) enhances its practicality in laboratory and industrial settings .
Stereochemical Considerations
The trans (E) configuration of the vinyl group is critical for its reactivity. This stereochemistry minimizes steric hindrance between the phenyl group and boronic acid, optimizing participation in stereospecific reactions like Suzuki-Miyaura couplings.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves hydroboration-oxidation of phenylacetylene:
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Hydroboration: Phenylacetylene reacts with a borane reagent (e.g., ) to form a vinylborane intermediate.
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Oxidation: The intermediate is treated with hydrogen peroxide () under basic conditions to yield the boronic acid.
This method achieves yields exceeding 70% with purity ≥97% .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems regulate reaction parameters (temperature, stoichiometry), reducing byproducts and ensuring consistent quality.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
trans-2-Phenylvinylboronic acid is widely used in palladium-catalyzed couplings to form carbon-carbon bonds. For example:
This reaction is pivotal in synthesizing styrene derivatives for pharmaceuticals and polymers.
Functional Material Development
The compound serves as a precursor for liquid crystals and conductive polymers, where its rigid structure enhances thermal stability and electronic properties.
Biological and Biomedical Research
Amyloid-β Inhibition in Alzheimer’s Disease
Recent studies highlight derivatives of trans-2-phenylvinylboronic acid as potential therapeutics. In a 2025 MDPI study, trans-beta-styryl-boronic acid (TBSA), a structural analog, demonstrated:
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Aβ42 aggregation inhibition: Reduced amyloid plaque formation by 40% in 5xFAD mice .
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Neuroprotection: Improved survival rates in C. elegans models by 35% and reduced hippocampal neurodegeneration in mice .
While trans-2-phenylvinylboronic acid itself requires further study, its derivatives underscore boronic acids’ potential in targeting neurodegenerative pathways .
Enzyme Inhibition Mechanisms
Boronic acids reversibly bind serine proteases via covalent interactions with catalytic residues. This mechanism is exploited in drug design, such as protease inhibitors for oncology and antiviral therapies .
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
The phenyl group’s electronic and steric profile distinguishes trans-2-phenylvinylboronic acid from analogs:
Compound | Substituent | Key Application |
---|---|---|
trans-2-(4-Methoxyphenyl)vinylboronic acid | -OCH₃ | Enhanced solubility |
trans-2-(4-Fluorophenyl)vinylboronic acid | -F | Increased electrophilicity |
Methoxy groups improve solubility, whereas electron-withdrawing groups (e.g., -F) accelerate cross-coupling kinetics.
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